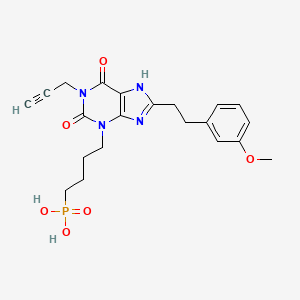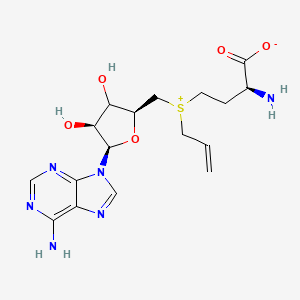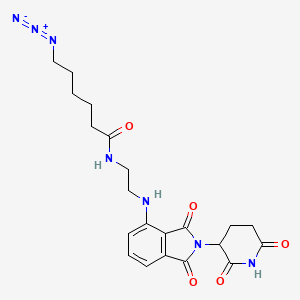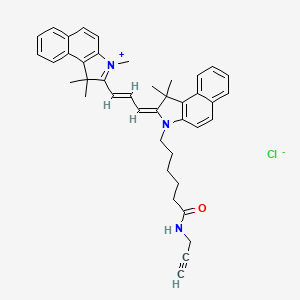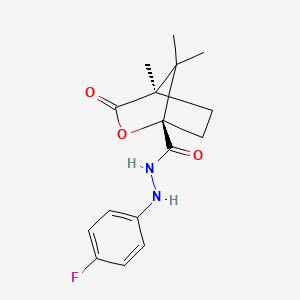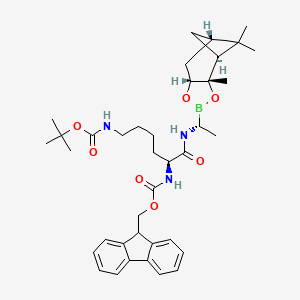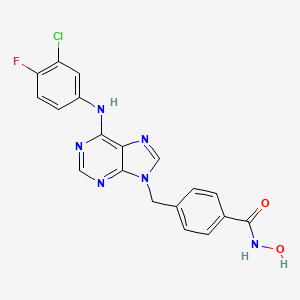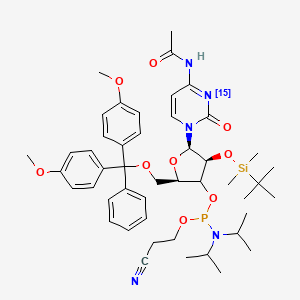
Ac-rC Phosphoramidite-15N
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ac-rC Phosphoramidite-15N is a nitrogen-15 labeled derivative of Ac-rC Phosphoramidite. This compound is primarily used in the synthesis of oligoribonucleotides with phosphorodithioate modifications (PS2-RNA). The nitrogen-15 isotope labeling makes it particularly useful for various scientific research applications, including studies involving stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ac-rC Phosphoramidite-15N involves the incorporation of nitrogen-15 into the Ac-rC Phosphoramidite structure. The general synthetic route includes the following steps:
Protection of the nucleoside: The nucleoside cytidine is protected at the 5’ hydroxyl group with a dimethoxytrityl (DMT) group.
Phosphitylation: The protected nucleoside is then phosphitylated using a phosphoramidite reagent, which introduces the phosphoramidite group.
Isotope labeling: Nitrogen-15 is incorporated into the phosphoramidite group during the synthesis process.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch synthesis: Large-scale batch reactors are used to carry out the protection, phosphitylation, and isotope labeling steps.
Purification: The product is purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Quality control: Rigorous quality control measures, including nuclear magnetic resonance (NMR) and mass spectrometry (MS), are employed to confirm the structure and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Ac-rC Phosphoramidite-15N undergoes several types of chemical reactions, including:
Oxidation: The phosphoramidite group can be oxidized to form a phosphate group.
Substitution: The phosphoramidite group can participate in substitution reactions, where the nitrogen-15 labeled group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include iodine in the presence of water or tert-butyl hydroperoxide.
Substitution: Substitution reactions typically involve nucleophiles such as alcohols or amines under mild conditions.
Major Products
The major products formed from these reactions include:
Phosphate derivatives: Oxidation of the phosphoramidite group results in the formation of phosphate derivatives.
Substituted phosphoramidites: Substitution reactions yield various substituted phosphoramidites depending on the nucleophile used.
Applications De Recherche Scientifique
Ac-rC Phosphoramidite-15N has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of modified oligonucleotides for studying nucleic acid interactions and mechanisms.
Biology: Employed in the labeling of RNA molecules to study RNA structure, function, and interactions.
Medicine: Utilized in the development of therapeutic oligonucleotides, such as antisense oligonucleotides and small interfering RNAs (siRNAs).
Industry: Applied in the production of diagnostic assays and molecular probes for various analytical techniques.
Mécanisme D'action
The mechanism of action of Ac-rC Phosphoramidite-15N involves its incorporation into oligonucleotides during chemical synthesis. The nitrogen-15 label allows for the tracking and quantification of the modified oligonucleotides in various biological and chemical assays. The phosphoramidite group facilitates the formation of phosphorodithioate linkages in the oligonucleotide backbone, enhancing the stability and binding affinity of the resulting oligonucleotides.
Comparaison Avec Des Composés Similaires
Similar Compounds
Ac-rC Phosphoramidite: The non-labeled version of Ac-rC Phosphoramidite-15N, used for similar applications but without the isotope labeling.
Bz-rA Phosphoramidite: Another phosphoramidite used for the synthesis of modified oligonucleotides, with benzoyl protection on the adenine base.
iBu-rG Phosphoramidite: Used for the synthesis of modified oligonucleotides, with isobutyryl protection on the guanine base.
Uniqueness
The uniqueness of this compound lies in its nitrogen-15 isotope labeling, which provides additional capabilities for tracking and quantification in various assays. This makes it particularly valuable for studies involving stable isotope labeling and mass spectrometry-based analyses.
Propriétés
Formule moléculaire |
C47H64N5O9PSi |
|---|---|
Poids moléculaire |
903.1 g/mol |
Nom IUPAC |
N-[1-[(2R,3S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-[tert-butyl(dimethyl)silyl]oxy-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-2-oxo(315N)pyrimidin-4-yl]acetamide |
InChI |
InChI=1S/C47H64N5O9PSi/c1-32(2)52(33(3)4)62(58-30-16-28-48)60-42-40(59-44(43(42)61-63(11,12)46(6,7)8)51-29-27-41(49-34(5)53)50-45(51)54)31-57-47(35-17-14-13-15-18-35,36-19-23-38(55-9)24-20-36)37-21-25-39(56-10)26-22-37/h13-15,17-27,29,32-33,40,42-44H,16,30-31H2,1-12H3,(H,49,50,53,54)/t40-,42?,43+,44-,62?/m1/s1/i50+1 |
Clé InChI |
QKWKXYVKGFKODW-SVJZJRNCSA-N |
SMILES isomérique |
CC(C)N(C(C)C)P(OCCC#N)OC1[C@H](O[C@H]([C@H]1O[Si](C)(C)C(C)(C)C)N2C=CC(=[15N]C2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
SMILES canonique |
CC(C)N(C(C)C)P(OCCC#N)OC1C(OC(C1O[Si](C)(C)C(C)(C)C)N2C=CC(=NC2=O)NC(=O)C)COC(C3=CC=CC=C3)(C4=CC=C(C=C4)OC)C5=CC=C(C=C5)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


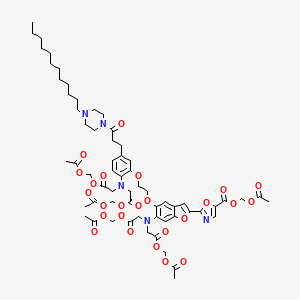
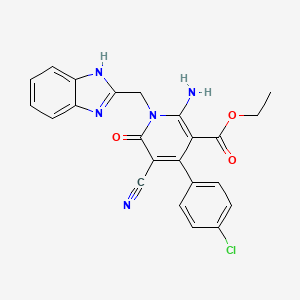
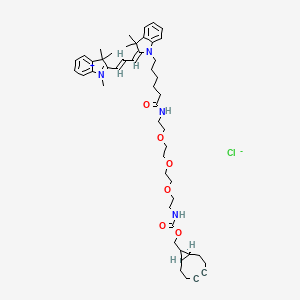
![5,6,7,8-tetradeuterio-1-methyl-9H-pyrido[3,4-b]indole](/img/structure/B12375128.png)
![6-(2-Aminoethyl)-3-oxa-13-azatetracyclo[7.7.1.02,7.013,17]heptadeca-1(17),2(7),5,8-tetraen-4-one;hydrochloride](/img/structure/B12375129.png)
